O-Cyclopent-2-en-1-ylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Cyclopent-2-en-1-ylhydroxylamine is a chemical compound with the molecular formula C5H9NO. It is a hydroxylamine derivative, characterized by the presence of a cyclopentene ring attached to a hydroxylamine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclopent-2-en-1-ylhydroxylamine typically involves the reaction of cyclopent-2-en-1-ol with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
Cyclopent-2-en-1-ol+Hydroxylamine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
O-Cyclopent-2-en-1-ylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-Cyclopent-2-en-1-ylhydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of O-Cyclopent-2-en-1-ylhydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The compound may also undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-ylamine: Similar structure but lacks the hydroxylamine group.
Cyclopent-2-en-1-ol: Precursor in the synthesis of O-Cyclopent-2-en-1-ylhydroxylamine.
Hydroxylamine: Basic structure without the cyclopentene ring.
Uniqueness
This compound is unique due to the presence of both a cyclopentene ring and a hydroxylamine group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
76029-45-3 |
---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
O-cyclopent-2-en-1-ylhydroxylamine |
InChI |
InChI=1S/C5H9NO/c6-7-5-3-1-2-4-5/h1,3,5H,2,4,6H2 |
InChI Key |
PXRMSCGNMHFTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.